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molecular formula C7H9NO2 B074422 Ethyl 1-cyanocyclopropanecarboxylate CAS No. 1558-81-2

Ethyl 1-cyanocyclopropanecarboxylate

Cat. No. B074422
M. Wt: 139.15 g/mol
InChI Key: FDZLCIITHLSEQK-UHFFFAOYSA-N
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Patent
US09186367B2

Procedure details

Ethyl 2-cyanoacetate (0.85 g, 7.5 mmol, 1 equiv), 1,2-dibromoethane (1.3 mL, 15 mmol, 2 equiv) and K2CO3 (3.18 g, 22.5 mmol, 3 equiv) was dissolved in acetone (6 mL), and the mixture was stirred for 16 h at 80° C. The reaction mixture was filtered, concentrated to give the crude product as a yellow oil (1.84 g, 100%). 1H NMR (400 MHz, DMSO-d6) δ: 4.18 (t, 2H), 1.75 (t, 2H), 1.60 (m, 2H), 1.20 (t, 3H).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].Br[CH2:10][CH2:11]Br.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[C:1]([C:3]1([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:11][CH2:10]1)#[N:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
1.3 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
3.18 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 176.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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